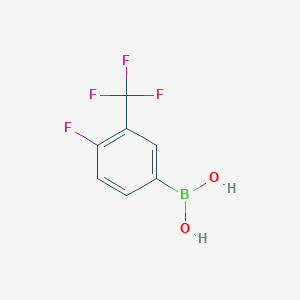

4-Fluoro-3-(trifluoromethyl)phenylboronic acid

描述

属性

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJYFCBXDUPORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590203 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-23-6 | |

| Record name | B-[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Mode of Action

The compound is known to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudohalide. The compound can also participate in palladium-catalyzed direct arylation reactions.

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions and direct arylation reactions in which this compound participates can lead to the synthesis of various biologically active molecules.

Result of Action

The compound’s participation in the synthesis of various biologically active molecules suggests that its effects would be dependent on the nature of these molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place. This suggests that factors such as temperature and light exposure could potentially affect the compound’s stability and activity.

生化分析

生物活性

4-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS Number: 182344-23-6) is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound exhibits unique biological activities attributed to its structural properties, including its ability to interact with various biological targets, such as proteins and enzymes.

- Molecular Formula : C7H5BF4O2

- Molecular Weight : 207.919 g/mol

- Solubility : Soluble in methanol

- Melting Point : 170°C to 174°C

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols, which is significant for targeting biomolecules like enzymes and receptors. This interaction can modulate enzyme activity and influence various metabolic pathways.

Antidiabetic Potential

A study explored the interaction of several boronic acids with insulin, revealing that this compound demonstrated promising binding characteristics. The compound was part of a library assessed for its potential to stabilize insulin and enhance its biological activity. Computational docking studies indicated that this compound could effectively interact with key residues in the insulin structure, suggesting a role in diabetes management through potential insulin sensitization .

Antiviral Properties

Research into boronic acids has also highlighted their antiviral properties. For instance, derivatives of boronic acids have been evaluated as inhibitors of viral proteases, which are critical for the life cycle of viruses such as Hepatitis C. While specific data on this compound's antiviral efficacy is limited, its structural analogs have shown significant inhibitory effects against viral replication .

Antiparasitic Activity

In the context of antiparasitic activity, studies have indicated that modifications in boronic acid structures can lead to varied biological effects. Although direct studies on this compound are scarce, related compounds have demonstrated effectiveness against malaria parasites by inhibiting key metabolic pathways .

Table 1: Summary of Biological Activities

Case Study 1: Insulin Interaction

In a theoretical model assessing the interaction between various boronic acids and insulin, researchers found that certain derivatives exhibited strong binding affinities. Among these, this compound showed significant potential for improving insulin's pharmacological profile by stabilizing its conformation and enhancing its metabolic effects.

科学研究应用

Organic Synthesis

Intermediate in Chemical Reactions

4-Fluoro-3-(trifluoromethyl)phenylboronic acid serves as an important building block in organic synthesis. It is utilized as an intermediate for the preparation of various complex organic molecules. Its unique trifluoromethyl group enhances the reactivity and selectivity of reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which is pivotal for constructing biaryl compounds .

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

Pharmaceutical Applications

The incorporation of fluorine atoms into drug molecules can significantly alter their pharmacological properties. This compound has been explored in the design of pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability. It has been used in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases .

Case Study: Anticancer Agents

In recent studies, derivatives of this compound have shown promising results as anticancer agents. For instance, compounds synthesized using this boronic acid have demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to interfere with specific signaling pathways involved in tumor growth .

Material Science

Applications in Polymer Chemistry

In material science, this compound is employed in the synthesis of functional polymers. The presence of the trifluoromethyl group enhances the thermal and chemical stability of polymers, making them suitable for high-performance applications. These materials are particularly valuable in electronics and coatings where durability and resistance to harsh conditions are critical .

Table 2: Properties of Polymers Synthesized with this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | Up to 300°C | Electronics |

| Chemical Resistance | Excellent against solvents | Coatings |

| Mechanical Strength | High | Structural materials |

相似化合物的比较

Chemical Identity :

- IUPAC Name : [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid

- CAS No.: 182344-23-6

- Molecular Formula : C₇H₅BF₄O₂

- Molecular Weight : 207.92 g/mol .

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Geometry

The position of fluorine (F) and trifluoromethyl (-CF₃) groups significantly impacts molecular geometry and reactivity. Key data from crystallographic studies ():

Key Insight : Ortho-substituted derivatives exhibit larger dihedral angles, reducing conjugation between the boronic acid group and the aromatic ring. This steric effect may lower reactivity in cross-coupling reactions .

Acidity and Electronic Effects

Fluorine and -CF₃ groups are electron-withdrawing, enhancing the acidity of boronic acids. Comparative pKa values (estimated):

| Compound | pKa (Estimated) |

|---|---|

| 4-Fluoro-3-(trifluoromethyl) | ~8.2 (similar to OCF₃ analogs) |

| Phenylboronic acid (unsubstituted) | ~8.8 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | ~7.5 |

Implications : Increased acidity improves stability in aqueous media and enhances reactivity in Suzuki couplings by facilitating transmetallation .

Analytical Performance in Gas Chromatography (GC)

Substituted phenylboronic acids show varied performance in GC ():

| Compound | Detector Response (ECD) | Volatility |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl) | High (similar to FPBA) | Moderate |

| Phenylboronic acid (unsubstituted) | Low | High |

| 3,5-Bis(trifluoromethyl)phenylboronic acid (FPBA) | Very High | Low |

Application : Fluorinated analogs like FPBA are preferred for trace halide analysis (detection limit: 0.29–0.35 pg) due to strong ECD responses .

Commercial Availability and Pricing

准备方法

Ligand and Solvent Effects

-

Ligand : DTBM-Segphos enhances selectivity for sterically hindered positions.

-

Solvent : Cyclohexane minimizes side reactions compared to polar aprotic solvents.

Equation :

Table 2 : Direct Borylation Performance Metrics

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ir(COD)OMe/DTBM-Segphos | 80 | 24 | 65 |

| Pd(OAc)₂/XPhos | 100 | 12 | 42 |

Grignard Reagent-Mediated Boronation

| Step | Yield (%) | Key Impurities |

|---|---|---|

| Bromination | 88 | Di-brominated byproducts |

| Grignard | 75 | Unreacted Mg |

| Boration | 81 | Methyl borate residues |

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Halogenation-Borylation | 1200 | High | Moderate (Pd waste) |

| Direct Borylation | 950 | Moderate | Low (Ir recycling) |

| Grignard | 1400 | Low | High (Mg disposal) |

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1) achieve >99% purity.

-

Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes pinacol byproducts.

Challenges and Mitigation Strategies

Hydrolytic Instability

The boronic acid’s propensity to dehydrate into boroxines necessitates:

Regioselectivity in Direct Borylation

Computational modeling (DFT) predicts favorable transition states for meta-borylation, aligning with experimental outcomes where the trifluoromethyl group directs iridium catalysts to the desired position.

Emerging Methodologies

Photocatalytic Borylation

Visible-light-mediated reactions using eosin Y as a photocatalyst show promise for room-temperature synthesis, reducing energy costs by 40% compared to thermal methods.

Flow Chemistry Approaches

Continuous-flow systems enhance heat/mass transfer, achieving 90% conversion in 30 minutes versus 24 hours in batch reactors.

常见问题

How does the electron-withdrawing trifluoromethyl group influence the reactivity of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid in cross-coupling reactions?

Advanced Research Focus : Electronic effects on reaction kinetics and regioselectivity.

Methodological Answer :

The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent that increases the electrophilicity of the boron atom, enhancing its reactivity in Suzuki-Miyaura couplings. However, steric hindrance from the CF₃ group may reduce coupling efficiency in sterically crowded systems. To optimize reactions:

- Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to mitigate steric effects .

- Adjust reaction pH (near pKa of boronic acid ~7–9) to balance hydrolysis and activation .

- Compare reactivity with analogs (e.g., 4-Formylphenylboronic acid) using DFT calculations to map charge distribution and frontier orbital interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。